(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, characterized by a fused heterocyclic core with a (Z)-configured benzylidene substituent at position 5 and a 3-chlorophenyl group at position 2. Its synthesis typically involves condensation reactions between thiazolo-triazole precursors and substituted benzaldehydes under basic conditions, as seen in analogous compounds .
Properties
Molecular Formula |
C21H16ClN3O3S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H16ClN3O3S/c1-3-9-28-16-8-7-13(10-17(16)27-2)11-18-20(26)25-21(29-18)23-19(24-25)14-5-4-6-15(22)12-14/h3-8,10-12H,1,9H2,2H3/b18-11- |
InChI Key |
GTNBBNBPKLYAEA-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC=C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,2,4-Triazole-3-Thiol Derivatives
A foundational approach involves reacting 5-mercapto-3-phenyl-1,2,4-triazole with α-halocarbonyl compounds. For example, chloroacetic acid reacts with 5-mercapto-3-(3-chlorophenyl)-1,2,4-triazole in acetic acid/sodium acetate to yield 2-(3-chlorophenyl)thiazolo[3,2-b]triazol-6(5H)-one. This method achieves yields of 65–80% under reflux conditions (80–100°C, 4–6 hours).
Mechanistic Insight :
The thiol group attacks the electrophilic α-carbon of chloroacetic acid, followed by intramolecular cyclization to form the thiazole ring. Acidic conditions protonate intermediates, facilitating dehydration.
Allyloxy and Methoxy Group Installation
The 4-(allyloxy)-3-methoxybenzaldehyde precursor is synthesized in two steps:
Protection of Vanillin
-
Allylation : Vanillin reacts with allyl bromide in acetone using K₂CO₃ (yield: 89%).
-
Methylation : The free phenolic -OH is protected with methyl iodide (yield: 93%).
Analytical Validation :
¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 4.67 (d, 2H, OCH₂), 5.30–5.45 (m, 2H, CH₂=CH), 6.00 (m, 1H, CH₂=CH).
Alternative One-Pot Methodologies
Catalyst-Free Room Temperature Synthesis
A solvent-free approach combines:
-
Dibenzoylacetylene
-
3-(3-Chlorophenyl)-1H-1,2,4-triazole
-
4-(Allyloxy)-3-methoxybenzaldehyde
Advantages :
Mechanism :
In situ formation of a thiourea intermediate via Michael addition, followed by cyclization and oxidation.
Structural Characterization and Validation
X-Ray Crystallography
Single-crystal analysis confirms the Z-configuration and planarity of the thiazolo-triazole core. Key metrics:
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 7.82 (s, 1H, CH=), 7.45–7.62 (m, 4H, Ar-H), 6.95–7.12 (m, 3H, Ar-H), 5.90–6.10 (m, 3H, allyl).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | AcOH, reflux | 65–80 | Scalability |
| Three-Component | EtOH, piperidine | 72–85 | Stereoselectivity |
| One-Pot | Solvent-free, RT | 78 | Eco-friendly |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing formation of [3,4-b] isomers is mitigated by:
Purification Techniques
-
Recrystallization from ethanol/water (3:1) removes unreacted aldehyde.
-
Column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the Z-isomer.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. Notably, it can participate in nucleophilic substitutions and cyclization reactions to form diverse derivatives that may exhibit enhanced properties or functionalities.
Material Science
In material science, this compound can be utilized to develop advanced materials such as polymers and coatings. Its unique thiazolo-triazole framework may impart desirable mechanical and thermal properties to the resulting materials.
Biological Applications
Antimicrobial Activity
Research has indicated that compounds related to (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazolo-triazoles showed significant activity against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
The compound has attracted attention for its anticancer potential. Studies have shown that modifications to the thiazolo-triazole structure can enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells. For instance, specific derivatives demonstrated effective inhibition of cancer cell proliferation through mechanisms such as apoptosis induction .
Medicinal Applications
Drug Development
Given its biological activity profile, this compound is a candidate for further exploration in drug development. The compound's ability to interact with biological targets such as enzymes and receptors positions it as a promising lead in pharmaceutical research .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological effects. Research into how different substituents influence its biological activity can guide the design of more potent derivatives .
Industrial Applications
Advanced Coatings and Polymers
The unique chemical properties of this compound lend themselves to applications in industrial coatings and polymers. The incorporation of this compound into formulations could enhance durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: The compound may bind to specific receptors or enzymes, modulating their activity.
Inhibition of key enzymes: The compound may inhibit the activity of key enzymes involved in various biological processes.
Induction of cellular responses: The compound may induce cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- The 3-methoxy group enhances electron-donating effects, stabilizing the benzylidene moiety compared to 2,3-dimethoxy derivatives, which exhibit rigid coplanarity .
Aryl Groups at Position 2 :
- The 3-chlorophenyl group increases electrophilicity and membrane permeability compared to 4-methylphenyl or 4-methoxyphenyl groups, which prioritize steric bulk or polarity .
Biological Activity
The compound (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole core structure which is known for its diverse pharmacological properties. The presence of various substituents such as allyloxy and methoxy groups enhances its chemical reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3O3S |
| Molecular Weight | 425.9 g/mol |
| IUPAC Name | (5Z)-2-(3-chlorophenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| InChI | InChI=1S/C21H16ClN3O3S/c1-3-9-28-16-8-7-13(10-17(16)27-2)11-18-20(26)25-21(29-18)23-19(24-25)14-5-4-6-15(22)12-14/h3-8,10-12H,1,9H2,2H3/b18-11- |
| InChI Key | GTNBBNBPKLYAEA-WQRHYEAKSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of enzymes or receptors involved in critical cellular processes. For instance:
- Anticancer Activity : Studies suggest that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells . The binding affinity to the colchicine-binding site on tubulin allows these compounds to circumvent multidrug resistance mechanisms commonly seen in cancer therapy.
- Antimicrobial Properties : The compound's interaction with microbial cell membranes may contribute to its antimicrobial effects. This mechanism often involves disrupting membrane integrity and function, leading to cell death.
Case Studies and Research Findings
Research has demonstrated the efficacy of similar thiazolo-triazole derivatives in various biological assays:
- Antitumor Efficacy : A study evaluated several thiazole derivatives and found that they exhibited significant cytotoxicity against human prostate (PC-3) and melanoma (A375) cancer xenografts. The treatment with these compounds resulted in tumor growth inhibition values ranging from 4% to 30% compared to control groups .
- In Vitro Studies : In vitro assays have shown that thiazole derivatives can effectively inhibit the proliferation of cancer cells at subnanomolar concentrations. These findings highlight their potential as effective anticancer agents capable of overcoming drug resistance .
Q & A
Q. What synthetic routes are most effective for producing (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?
The compound is synthesized via condensation and cyclization reactions. A common approach involves:
- Step 1 : Reacting 4-amino-5-substituted-1,2,4-triazole-3-thiones with phenacyl bromides under basic conditions (e.g., NaOH in ethanol) to form thiazolo-triazole intermediates .
- Step 2 : Introducing the benzylidene moiety via Knoevenagel condensation. For example, reacting the intermediate with 4-(allyloxy)-3-methoxybenzaldehyde in 1,4-dioxane using piperidine as a catalyst under reflux .
- Key parameters : Reaction time (5–8 hours), solvent polarity, and temperature control (70–80°C) to optimize yield and Z-isomer selectivity .
Q. How can the stereochemical configuration (Z/E) of the benzylidene group be confirmed?
- NMR spectroscopy : The Z-configuration is confirmed by downfield shifts of the benzylidene proton (δ ~7.5–8.0 ppm in H NMR) and coupling constants ( Hz for trans-vinylic protons) .
- X-ray crystallography : Used to resolve ambiguities in complex cases, particularly when substituents introduce steric hindrance .
Q. What analytical techniques are critical for purity assessment and structural validation?
- HPLC : Purity >95% confirmed using C18 columns with UV detection at 254 nm .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 480.1) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do substituents on the benzylidene and thiazolo-triazole moieties influence antifungal activity?
- Structure-activity relationship (SAR) :
- Mechanistic insight : The compound inhibits fungal lanosterol 14α-demethylase (CYP51), as shown via molecular docking (PDB: 3LD6) and ergosterol biosynthesis assays .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cancer cell lines?
- Case study : Discrepancies in IC values (e.g., 18 µM in MCF-7 vs. 45 µM in DLD-1) may arise from differential expression of molecular targets.
- Methodology :
- Transcriptomics : RNA-seq to identify overexpressed kinases or apoptosis regulators in sensitive cell lines.
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to quantify target engagement in vitro .
- Pharmacophore modeling : Align cytotoxicity profiles with structural analogs to pinpoint critical substituents .
Q. How can flow chemistry improve the scalability of synthesis while maintaining stereoselectivity?
- Flow setup : Continuous microreactors with immobilized piperidine catalysts reduce reaction time (<2 hours) and enhance Z-isomer yield (>90%) .
- Advantages : Precise temperature control (±1°C) and reduced solvent waste compared to batch processes .
Q. What computational methods predict metabolic stability and toxicity risks?
- In silico tools :
- SwissADME : Predicts moderate CYP3A4-mediated metabolism (t ~4 hours) and high plasma protein binding (>90%) .
- ProTox-II : Flags potential hepatotoxicity (Probability = 0.72) due to thiazole ring bioactivation .
- Validation : Microsomal stability assays (e.g., human liver microsomes) quantify metabolite formation rates .
Data Contradiction Analysis
Q. Why do some studies report potent antifungal activity while others show limited efficacy?
- Key factors :
- Strain variability : Clinical isolates of Candida glabrata exhibit azole resistance mechanisms (e.g., upregulated efflux pumps) .
- Assay conditions : Broth microdilution (CLSI M27) vs. agar diffusion methods yield differing MIC values due to solubility issues .
- Resolution : Standardize testing using CLSI guidelines and include resistant strain controls.
Methodological Recommendations
Q. What in vitro models best evaluate dual antifungal and anticancer activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
